7-Hydroxy-4-methylcoumarin-3-acetic acid

Bioconjugation Fluorescent labeling Peptide chemistry

Select 7-Hydroxy-4-methylcoumarin-3-acetic acid for its unique 3-position carboxylic acid handle enabling direct EDC/NHS bioconjugation without pre-activation—absent in parent 4-methylumbelliferone. pKa 3.78 uniquely enables acidic pH sensing (lysosomes, endosomes). Intermediate quantum yield (Φ 0.25-0.32) optimizes FRET pairing with fluorescein. Dual-function root growth inhibitor and fluorescent tracer for plant biology. Ex/Em: 360/450 nm.

Molecular Formula C12H10O5
Molecular Weight 234.20 g/mol
CAS No. 5852-10-8
Cat. No. B149092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-4-methylcoumarin-3-acetic acid
CAS5852-10-8
Synonyms4-methylumbelliferone-3-acetic acid
Molecular FormulaC12H10O5
Molecular Weight234.20 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)O
InChIInChI=1S/C12H10O5/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4,13H,5H2,1H3,(H,14,15)
InChIKeyOOGKDHCQSZAEQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-4-methylcoumarin-3-acetic acid (CAS 5852-10-8): Fluorescent Probe with Conjugation-Ready Carboxylic Acid Handle for Bioconjugation and pH Sensing


7-Hydroxy-4-methylcoumarin-3-acetic acid (HMCA, also known as 4-methylumbelliferone-3-acetic acid) is a blue-emitting coumarin fluorophore with the molecular formula C12H10O5 and a molecular weight of 234.21 g/mol [1]. It features a 7-hydroxy-4-methylcoumarin core substituted with a carboxylic acid group at the 3-position, providing a reactive handle for bioconjugation . The compound exhibits pH-dependent and environment-sensitive fluorescence with excitation/emission maxima at approximately 360/450 nm in 0.1 M Tris pH 9.0 . Its fluorescence quantum yield ranges from 0.25 to 0.32 for 3-substituted 7-hydroxycoumarins in PBS (pH 7.4) .

Why 7-Hydroxy-4-methylcoumarin-3-acetic acid Cannot Be Substituted with Generic Coumarins


Generic substitution among coumarin fluorophores is scientifically invalid due to three critical differentiating features of 7-Hydroxy-4-methylcoumarin-3-acetic acid. First, the 3-acetic acid moiety provides a direct carboxylic acid conjugation handle absent in parent compounds like 7-hydroxy-4-methylcoumarin (CAS 90-33-5, 4-methylumbelliferone), which lacks this functional group entirely [1]. Second, the pKa of 3.78 ± 0.10 [2] differs substantially from 4-methylumbelliferone (pKa ~7.79) [3] and 7-amino-4-methylcoumarin (pKa ~1.89) [4], resulting in distinct pH-dependent fluorescence profiles that cannot be replicated by analogs. Third, the fluorescence quantum yield of 0.25-0.32 in PBS (pH 7.4) is significantly lower than 4-methylumbelliferone (Φ = 0.63 to >0.70) , making HMCA a uniquely suited FRET donor where lower donor quantum yield is advantageous for reducing background signal in energy transfer assays .

Quantitative Differentiation of 7-Hydroxy-4-methylcoumarin-3-acetic acid Against Closest Analogs


Carboxylic Acid Functional Group at 3-Position Enables Direct Bioconjugation

7-Hydroxy-4-methylcoumarin-3-acetic acid contains a carboxylic acid group at the 3-position, enabling direct conjugation to amine-containing biomolecules via carbodiimide chemistry. In contrast, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone, CAS 90-33-5) lacks this functional group entirely, requiring additional synthetic steps to introduce a reactive handle before bioconjugation [1]. The compound's 3-acetic acid moiety provides a spacer that reduces steric hindrance and preserves fluorescence properties post-conjugation, whereas 4-methylumbelliferone derivatives typically require modification at the 7-hydroxy position, which can compromise fluorescence .

Bioconjugation Fluorescent labeling Peptide chemistry

pKa of 3.78 Enables pH Sensing in Acidic to Neutral Range

7-Hydroxy-4-methylcoumarin-3-acetic acid exhibits a pKa of 3.78 ± 0.10 at 25°C [1]. This value is significantly lower than 4-methylumbelliferone (pKa 7.79 at 25°C) [2] and substantially higher than 7-amino-4-methylcoumarin (pKa 1.89 ± 0.20 at 25°C) [3]. The pKa of 3.78 positions HMCA's pH sensitivity in the acidic to weakly acidic range (pH ~2.8-4.8 for the transition region), making it suitable for monitoring acidic cellular compartments (lysosomes, endosomes) and acidic environmental samples. In contrast, 4-methylumbelliferone (pKa 7.79) is optimized for physiological pH monitoring (pH 6.5-8.5) [4].

pH indicator Fluorescent probe Acid-base equilibria

Intermediate Fluorescence Quantum Yield Optimizes FRET Donor Performance

7-Hydroxy-4-methylcoumarin-3-acetic acid exhibits a fluorescence quantum yield (ΦF) of 0.25-0.32 in PBS (pH 7.4) for 3-substituted 7-hydroxycoumarins , with reported values of 0.356 in water and 0.266 in methanol for the parent 7-hydroxy-4-methylcoumarin core . This intermediate quantum yield is strategically lower than 4-methylumbelliferone (Φ = 0.63 to >0.70) and 7-amino-4-methylcoumarin (Φ = 0.59 to 0.70) . In FRET applications, a lower donor quantum yield reduces background fluorescence from unquenched donor molecules, improving the signal-to-noise ratio . This property has been exploited in pH-dependent energy transfer studies where HMCA served as the donor with fluorescein and carboxy-dimethylfluorescein acceptors [1].

FRET Fluorescence resonance energy transfer Quantum yield

Root Growth Inhibitor Activity Provides Unique Plant Biology Research Application

7-Hydroxy-4-methylcoumarin-3-acetic acid is documented as a root growth inhibitor , a bioactivity not shared by most fluorescent coumarin analogs. This property has been specifically referenced in plant biology research, including studies on Arabidopsis root growth [1]. The compound's dual functionality—serving both as a fluorescent probe and a root growth modulator—provides a unique tool for plant researchers investigating root development, auxin signaling, and plant-microbe interactions. Unlike 4-methylumbelliferone, which is primarily used as a fluorogenic enzyme substrate, HMCA offers this distinct biological activity alongside its fluorescence properties [2].

Plant biology Root growth inhibition Arabidopsis

Excitation/Emission Maxima at 360/450 nm in pH 9.0 Tris Buffer

7-Hydroxy-4-methylcoumarin-3-acetic acid exhibits excitation and emission maxima of λex 360 nm and λem ~450 nm in 0.1 M Tris pH 9.0 . This spectral profile differs from its amine-reactive succinimidyl ester derivative (excitation ~363-364 nm, emission ~455-458 nm) [1] and from 7-amino-4-methylcoumarin-3-acetic acid succinimidyl ester (AMCA, SE) which displays excitation/emission maxima of ~353/442 nm [2]. The 360/450 nm pair positions HMCA in the UV-excitable blue emission range, making it compatible with common DAPI/FITC filter sets and enabling multiplexing with longer-wavelength fluorophores (e.g., fluorescein, rhodamine) .

Fluorescence spectroscopy Spectral properties UV excitation

High Purity Specification >97.0% (HPLC) with Defined Storage Stability

Commercial suppliers specify 7-Hydroxy-4-methylcoumarin-3-acetic acid at purities of >97.0% (T)(HPLC) [1], with some vendors offering ≥98.0% (HPLC) . The compound demonstrates defined storage stability: powder form is stable for 3 years at -20°C, while solutions in solvent are stable for 6 months at -80°C or 1 month at -20°C [2]. This stability profile is comparable to or exceeds that of 7-methoxycoumarin-4-acetic acid (MCA), which typically requires storage at 2-8°C [3]. The high purity specification reduces lot-to-lot variability in fluorescence measurements and ensures reproducible bioconjugation efficiency [4].

Quality control Reagent specification Procurement

Recommended Research and Industrial Applications for 7-Hydroxy-4-methylcoumarin-3-acetic acid


Direct Fluorescent Labeling of Peptides and Proteins via Carboxylic Acid Conjugation

7-Hydroxy-4-methylcoumarin-3-acetic acid is optimally applied for direct fluorescent labeling of amine-containing biomolecules (peptides, proteins, antibodies) using standard carbodiimide chemistry (EDC/NHS). The carboxylic acid group at the 3-position enables covalent attachment without requiring pre-activation to a succinimidyl ester, reducing synthetic steps and preserving the fluorophore's spectral properties . This application is particularly valuable for researchers requiring blue-fluorescent conjugates with excitation/emission at 360/450 nm, compatible with DAPI/FITC filter sets and multiplexing with green/red fluorophores .

pH Sensing and Monitoring in Acidic Environments (pH 2.8-4.8)

The pKa of 3.78 ± 0.10 makes 7-Hydroxy-4-methylcoumarin-3-acetic acid uniquely suited for pH sensing in acidic biological compartments (lysosomes, endosomes, phagosomes) and acidic environmental samples . Unlike 4-methylumbelliferone (pKa 7.79) which is optimized for physiological pH, HMCA exhibits pH-dependent fluorescence changes in the acidic range, enabling ratiometric or intensity-based pH measurements where other coumarins lack sensitivity . Researchers can exploit the pH-dependent spectral shifts to monitor acidification events in live-cell imaging or to develop pH-sensitive biosensors .

FRET Donor in Energy Transfer Assays with Fluorescein Acceptors

7-Hydroxy-4-methylcoumarin-3-acetic acid serves as an effective FRET donor when paired with fluorescein or carboxy-dimethylfluorescein acceptors, as demonstrated in pH-dependent energy transfer studies . Its intermediate quantum yield (0.25-0.32 in PBS) reduces donor background signal while maintaining sufficient brightness for reliable detection . The spectral overlap between HMCA emission (~450 nm) and fluorescein excitation (~490 nm) enables efficient energy transfer, making this donor-acceptor pair suitable for protease activity assays, nucleic acid detection, and protein-protein interaction studies .

Plant Biology Research: Dual-Function Root Growth Modulator and Fluorescent Tracer

Plant biologists can leverage 7-Hydroxy-4-methylcoumarin-3-acetic acid as both a root growth inhibitor and a fluorescent tracer . The compound's documented root growth inhibitory activity enables studies of root development, auxin transport, and plant-microbe interactions in model systems like Arabidopsis . Simultaneously, its fluorescence properties allow researchers to track compound uptake, distribution, and localization within plant tissues, providing correlated physiological and spatial data from a single reagent . This dual functionality is not available with standard coumarin fluorophores that lack biological activity.

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